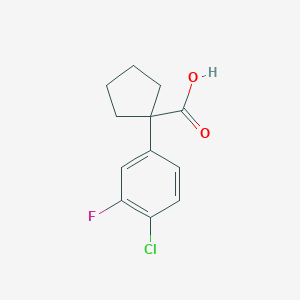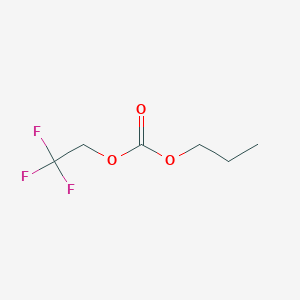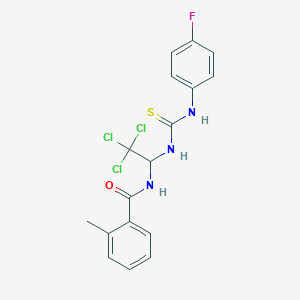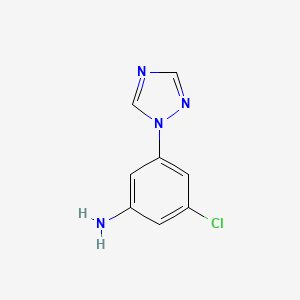
3-Chloro-5-(1h-1,2,4-triazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline: is a chemical compound with the molecular formula C8H7ClN4. It is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditionsThis reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, like sodium ascorbate, in a suitable solvent like water or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline is used as a building block for the synthesis of more complex molecules. It is utilized in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for the treatment of various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The chloro group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline
- 3-Chloro-5-(1H-1,2,3-triazol-1-yl)aniline
- 3-Chloro-5-(1H-1,2,4-triazol-1-yl)benzene
Comparison: Compared to similar compounds, 3-Chloro-5-(1H-1,2,4-triazol-1-yl)aniline exhibits unique properties due to the specific positioning of the chloro and triazole groups. This positioning influences its reactivity and binding affinity, making it a valuable compound for various applications. Its unique structure allows for selective interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-chloro-5-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7ClN4/c9-6-1-7(10)3-8(2-6)13-5-11-4-12-13/h1-5H,10H2 |
InChI Key |
IBDIJYFYNJPFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N2C=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


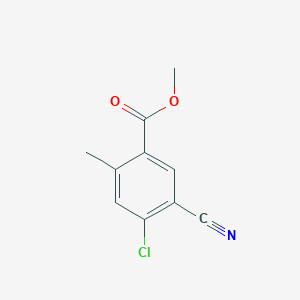
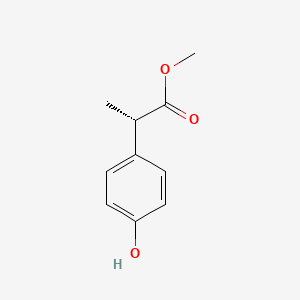

![1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B11718625.png)
![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11718634.png)
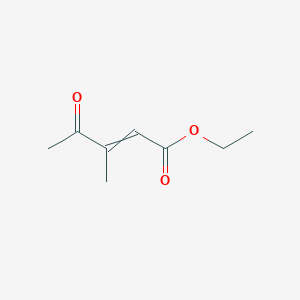
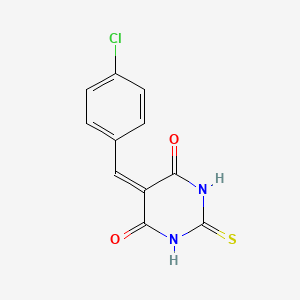
![(2R,3R)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11718653.png)
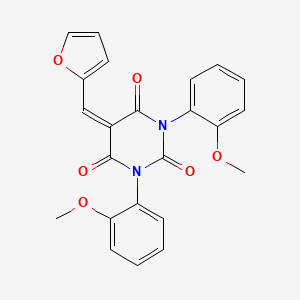
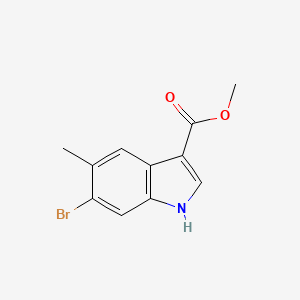
![7-bromo-2-tert-butyl-1H,4H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B11718665.png)
